molecular formula C15H15ClN2O2S B116838 2-Amino-N-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)acetamide CAS No. 50509-09-6

2-Amino-N-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)acetamide

Cat. No.: B116838
CAS No.: 50509-09-6
M. Wt: 322.8 g/mol
InChI Key: IZDCQDAHLOWCSG-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis The compound 2-Amino-N-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)acetamide (C₁₅H₁₅ClN₂O₂S, MW 322.81) is a thiophene derivative featuring a 2-chlorobenzoyl group, an ethyl substituent, and an acetamide moiety . It is synthesized via condensation reactions, with crystallization typically achieved using a 1:1 ethanol/DMSO solvent mixture, yielding block-shaped crystals suitable for X-ray diffraction .

Crystallographic Features The molecule adopts a near-planar conformation in the 2-aminoacetamide N–C(=O)–C–N unit (r.m.s. deviation: 0.020 Å). The thiophene ring forms dihedral angles of 7.84° with the acetamide group and 88.11° with the 2-chlorophenyl ring. Intermolecular N–H⋯O hydrogen bonds and weak C–H⋯O/π interactions stabilize the crystal packing, forming chains along the c-axis .

Biological Relevance This compound is a key intermediate in synthesizing etizolam, a potent hypnotic agent .

Properties

IUPAC Name

2-amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2S/c1-2-9-7-11(15(21-9)18-13(19)8-17)14(20)10-5-3-4-6-12(10)16/h3-7H,2,8,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZDCQDAHLOWCSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)CN)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201192721
Record name 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethyl-2-thienyl]acetamide
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Molecular Weight

322.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50509-09-6
Record name 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethyl-2-thienyl]acetamide
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URL https://commonchemistry.cas.org/detail?cas_rn=50509-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethyl-2-thienyl]acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, 2-amino-N-[3-(2-chlorobenzoyl)-5-ethyl-2-thienyl]
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Preparation Methods

Synthesis of 2-Chloro-N-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)acetamide

Reagents :

  • 3-(2-Chlorobenzoyl)-5-ethylthiophen-2-amine

  • Chloroacetyl chloride

  • Triethylamine (base)

  • Dichloromethane (solvent)

Procedure :

  • Dissolve 3-(2-chlorobenzoyl)-5-ethylthiophen-2-amine (1 eq) in anhydrous dichloromethane under nitrogen.

  • Add triethylamine (1.2 eq) dropwise at 0°C.

  • Introduce chloroacetyl chloride (1.1 eq) and stir for 6–8 hours at room temperature.

  • Quench with ice water, extract with DCM, dry over Na₂SO₄, and concentrate.

  • Purify via recrystallization (ethanol/DMSO 1:1) to yield the chloroacetamide intermediate.

Key Data :

  • Yield: ~75% (estimated from analogous reactions)

  • Characterization: NMR (¹H, ¹³C), HRMS, and single-crystal X-ray diffraction.

Amination of Chloroacetamide

Reagents :

  • 2-Chloro-N-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)acetamide

  • Ammonium hydroxide (28% aqueous NH₃)

  • Ethanol (solvent)

Procedure :

  • Suspend the chloroacetamide intermediate (1 eq) in ethanol.

  • Add excess ammonium hydroxide (5 eq) and reflux at 80°C for 12 hours.

  • Cool, filter the precipitate, and wash with cold ethanol.

  • Recrystallize from ethanol/DMSO to obtain the target compound.

Key Data :

  • Yield: ~60–70%

  • Purity: >98% (HPLC)

  • Melting Point: 417–419 K.

Ugi Multi-Component Reaction Approach

Reaction Setup

Components :

  • 2-Chlorobenzaldehyde (carbonyl component)

  • 5-Ethylthiophen-2-amine (amine component)

  • 2-Aminoacetic acid (carboxylic acid component)

  • tert-Butyl isocyanide (isonitrile component)

Procedure :

  • Combine all components in methanol at 25°C.

  • Stir for 24 hours, then acidify with HCl to cyclize the intermediate.

  • Neutralize, extract with ethyl acetate, and purify via column chromatography.

Key Data :

  • Yield: ~50–65%

  • Advantages: One-pot synthesis, reduced purification steps.

Crystallization and Purification

Solvent System Optimization

  • Optimal Solvents : Ethanol/DMSO (1:1 v/v)

  • Conditions : Slow evaporation at 293 K yields block-shaped crystals suitable for X-ray analysis.

Crystallographic Data :

  • Space Group: P2₁/c

  • Unit Cell: a = 13.9784 Å, b = 13.5565 Å, c = 8.3334 Å

  • Hydrogen Bonding: Intramolecular N–H⋯O (2.02 Å) stabilizes the S(6) ring motif.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Chloro Substitution60–70>98High selectivityRequires toxic chloroacetyl chloride
Ugi Reaction50–6595One-pot synthesisLower yield
Recrystallization99.5High-purity crystalsTime-intensive

Mechanistic Insights

  • Intramolecular Hydrogen Bonding : The N–H⋯O interaction (Fig. 1) preorganizes the acetamide group, facilitating crystallization.

  • Steric Effects : The ethyl group at C5 adopts an anti-periplanar conformation (torsion angle = 118.6°), minimizing steric clash with the thiophene ring.

Scalability and Industrial Relevance

  • Batch Size : Pilot-scale batches (1–5 kg) use the substitution method due to reliability.

  • Cost Drivers : DMSO usage in crystallization increases production costs (~$120/L).

Scientific Research Applications

Biological Activities

Research indicates that 2-Amino-N-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)acetamide exhibits several biological activities:

  • Anticonvulsant Activity : Thiophene derivatives have been noted for their anticonvulsant properties, making this compound a potential candidate for further studies in epilepsy treatment .
  • Anti-inflammatory Properties : Similar compounds have shown anti-inflammatory effects, suggesting that this derivative may possess comparable activity .
  • Antibacterial Activity : The compound's structure suggests potential antibacterial properties, which are common among thiophene derivatives .

Case Studies and Research Findings

A variety of studies have investigated the applications of this compound:

  • Intermediate in Drug Synthesis : As previously mentioned, it serves as an intermediate in synthesizing etizolam, demonstrating its relevance in developing new therapeutic agents .
  • Structural Analysis : Crystallographic studies have revealed that the compound forms hydrogen bonds and exhibits specific dihedral angles between its functional groups, which are crucial for understanding its reactivity and interaction with biological targets .

Data Table: Biological Activities

Activity TypeObservationsReferences
AnticonvulsantPotential efficacy noted in related thiophene studies
Anti-inflammatorySimilar compounds exhibit activity
AntibacterialStructure suggests possible activity

Mechanism of Action

The mechanism of action of 2-Amino-N-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects . The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : Bromo/iodo analogs (3i, 3j) exhibit higher melting points (~160–174°C) than the target compound (144–146°C), likely due to stronger halogen-based intermolecular interactions .
  • Planarity vs. Flexibility : The target compound’s planar acetamide unit contrasts with the acrylamide backbone in 3n, which may enhance conformational flexibility .

Crystallographic and Computational Insights

Software Utilization: The target compound’s structure was refined using SHELXTL (Bruker) and SHELXL, ensuring high precision in hydrogen bonding analysis .

Hydrogen Bonding Patterns :

  • Target Compound : Forms S(6) ring motifs via N–H⋯O bonds and C–H⋯π interactions, stabilizing supramolecular chains .
  • 3i/3j : Similar S(6) motifs but with additional halogen interactions (C–Br⋯O), altering packing efficiency .

Biological Activity

2-Amino-N-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H15ClN2O2SC_{15}H_{15}ClN_{2}O_{2}S with a molecular weight of 322.81 g/mol. The compound features a thiophene ring, an amide functional group, and a chlorobenzoyl moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₅ClN₂O₂S
Molecular Weight322.81 g/mol
Boiling PointNot available
SolubilityHigh GI absorption

Antinociceptive and Anti-inflammatory Effects

Research has indicated that this compound exhibits antinociceptive (pain-relieving) and anti-inflammatory properties. In a study evaluating various compounds, this specific compound was found to significantly reduce pain responses in animal models, suggesting its potential as an analgesic agent .

The mechanism by which this compound exerts its effects may involve inhibition of certain pathways associated with pain and inflammation. Specifically, it has been noted that the compound can influence the production of pro-inflammatory cytokines, thereby modulating inflammatory responses .

Case Studies

  • Analgesic Activity Evaluation : In a controlled experiment, this compound was administered to rats subjected to pain stimuli. Results showed a significant decrease in pain perception compared to control groups, indicating its efficacy as an analgesic .
  • Anti-inflammatory Response : Another study assessed the anti-inflammatory properties of the compound by measuring edema formation in carrageenan-induced paw edema models in rats. The results demonstrated a marked reduction in paw swelling, reinforcing its potential therapeutic application in inflammatory conditions .

Crystallography

The crystal structure of the compound has been characterized using X-ray diffraction techniques. The analysis revealed that molecules are linked through N—H⋯O hydrogen bonds and weak C—H⋯O interactions, which contribute to the stability of the crystal lattice . This structural information is crucial for understanding how molecular interactions can influence biological activity.

Q & A

Q. What are the key structural features of 2-Amino-N-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)acetamide determined by X-ray crystallography?

The compound crystallizes in a monoclinic system (space group P2₁/c) with distinct conformational features. The thiophene ring forms an 88.11° dihedral angle with the 2-chlorophenyl ring, while the 2-aminoacetamide moiety is nearly coplanar with the thiophene ring (r.m.s. deviation = 0.067 Å). Intramolecular N–H···O hydrogen bonds form an S(6) ring motif, stabilizing the planar arrangement. Intermolecular N–H···O and weak C–H···O interactions create chains along the c-axis, influencing crystal packing .

Q. What synthetic routes are reported for this compound, and how are purification and characterization optimized?

The compound is synthesized via condensation reactions, as described in Nakanishi et al. (1973), followed by recrystallization from ethanol/DMSO (1:1 v/v) to yield block-shaped crystals. Key steps include:

  • Purification : Use of mixed solvents (e.g., ethyl acetate/petroleum ether) to achieve high yields (82–86%).
  • Characterization : ¹H NMR and MS confirm structural integrity, while melting points (417–419 K) validate purity. Methodological consistency in solvent selection and gradient elution is critical to avoid byproducts .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence physicochemical properties?

The crystal packing is governed by N–H···O hydrogen bonds (2.83–2.94 Å) and weak C–H···π interactions (3.47 Å), forming a 3D network. These interactions:

  • Enhance thermal stability : High melting points correlate with robust hydrogen-bonded frameworks.
  • Affect solubility : The planar acetamide-thiophene system and hydrophobic ethyl group create a balance between polar and nonpolar interactions, influencing solubility in DMSO/ethanol .

Q. What methodological considerations are critical for refining the crystal structure using SHELX software?

Refinement with SHELXL requires:

  • Hydrogen handling : Geometrically positioned H atoms with riding models (C–H = 0.93–0.97 Å; Uiso = 1.2–1.5Ueq of parent atoms).
  • Validation : R1 = 0.049 and wR2 = 0.163 indicate high precision. Full-matrix least-squares refinement on F² and twinning analysis ensure data reliability. Avoid overinterpretation of low-angle torsion correlations .

Q. How can structural derivatives be designed to explore structure-activity relationships (SAR) in pharmacological contexts?

Derivatization strategies include:

  • Schiff base formation : Reacting the amine group with salicylaldehyde to introduce π-conjugated systems, altering electronic properties and hydrogen-bonding patterns (e.g., C22H19ClN2O3S derivative in ).
  • Substitution effects : Introducing electron-withdrawing groups (e.g., -NO₂) on the benzoyl moiety to modulate bioactivity. Biological assays (e.g., anticonvulsant or anti-inflammatory tests) should correlate structural changes (dihedral angles, dipole moments) with activity trends .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in crystallographic data interpretation?

  • Validation tools : Use PLATON or CrystExplorer to check for missed symmetry or twinning. For example, the title compound’s refinement excluded low-angle torsion correlations due to weak electron density, necessitating conservative interpretation .
  • Cross-validation : Compare bond lengths and angles with related structures (e.g., Dockendorff et al., 2006) to identify outliers. Discrepancies >0.05 Å may indicate refinement artifacts .

Q. What experimental design considerations are vital for replicating synthesis protocols?

  • Solvent polarity : Ethanol/DMSO (1:1) optimizes solubility for slow evaporation, while ethyl acetate/petroleum ether gradients prevent premature crystallization.
  • Catalyst selection : Avoid Brønsted acids in condensation steps to prevent side reactions (e.g., acetylation of the amine group).
  • Scale-up challenges : Maintain stoichiometric ratios and inert atmospheres to ensure yields >80% .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-N-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-Amino-N-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)acetamide

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